molecular formula C10H26Cl3N3 B7856956 C10H26Cl3N3

C10H26Cl3N3

Cat. No.: B7856956
M. Wt: 294.7 g/mol
InChI Key: GFZDWLNOKHCUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C₁₀H₂₆Cl₃N₃, identified by CAS No. 1803588-55-7, is a trihydrochloride salt with the systematic name (2-aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride. Key properties include:

  • Molecular Weight: 294.69 g/mol
  • Purity: 95% (typical commercial grade)
  • Structure: Features an azepane (7-membered saturated ring) linked to ethylamine groups, with three hydrochloride counterions .

Properties

IUPAC Name

N',N'-dimethyl-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3.3ClH/c1-12(2)9-6-11-10-4-7-13(3)8-5-10;;;/h10-11H,4-9H2,1-3H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZDWLNOKHCUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCN(C)C.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N2-trimethyl-N2-(piperidin-4-yl)ethane-1,2-diamine trihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the reaction of piperidine with ethylenediamine.

    Methylation: The intermediate product is then methylated using methyl iodide or methyl chloride under controlled conditions.

    Formation of Trihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: It can also be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases.

Major Products:

    Oxidation: The major products are often oxidized derivatives of the original compound.

    Reduction: The major products are reduced forms of the compound, often with the removal of chlorine atoms.

    Substitution: The major products depend on the nucleophile used in the reaction.

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various derivatives.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Utilized in the study of enzyme inhibition and receptor binding.
  • Serves as a model compound in biochemical assays.

Medicine:

  • Investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.

Industry:

  • Employed in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1,N1,N2-trimethyl-N2-(piperidin-4-yl)ethane-1,2-diamine trihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compound A: C₆H₃Cl₂N₃ (CAS 918538-05-3)

Structural Features :

  • A chlorinated heterocycle (likely pyrazolo-triazine derivative) with two chlorine atoms and three nitrogen atoms .
  • Molecular Weight : 188.01 g/mol (significantly smaller than C₁₀H₂₆Cl₃N₃) .

Property Comparison :

Property C₁₀H₂₆Cl₃N₃ C₆H₃Cl₂N₃
Chlorine Content 3 Cl (higher reactivity) 2 Cl (moderate reactivity)
Solubility High (trihydrochloride) Moderate (neutral compound)
Hazard Profile Limited data Irritant (H315-H319-H335)

Compound B: C₂₆H₂₇ClN₃O₃ (Duocarmycin Analog)

Structural Features :

  • Complex macrocyclic structure with one chlorine atom, three nitrogens, and three oxygen atoms .
  • Molecular Weight : 500.41 g/mol (nearly double that of C₁₀H₂₆Cl₃N₃) .

Property Comparison :

Property C₁₀H₂₆Cl₃N₃ C₂₆H₂₇ClN₃O₃
Aromaticity Non-aromatic (azepane) Aromatic (macrocyclic)
Polarity High (ionic hydrochloride) Moderate (ester/carbonyl)
Biological Activity Unspecified Antitumor potential

Compound C: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine

Structural Features :

  • Chlorinated triazine core with isopropyl substituents .
  • Molecular Weight: Not explicitly stated but estimated ~210–230 g/mol.

Key Differences :

  • Chlorine Position : Chlorine on triazine vs. hydrochloride counterions in C₁₀H₂₆Cl₃N₃.
  • Reactivity : Triazines undergo nucleophilic substitution; C₁₀H₂₆Cl₃N₃ may act as a base or ligand .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.